molecular formula C12H13N3O2S B2781558 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide CAS No. 333421-22-0

2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide

Cat. No.: B2781558
CAS No.: 333421-22-0
M. Wt: 263.32
InChI Key: SCVAHUKCCFIESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide (CAS: 333421-22-0) is an acetamide derivative characterized by a 2-amino-thiazole core linked to a 2-methoxyphenyl group via an acetamide bridge. Its molecular formula is C₁₂H₁₃N₃O₂S (MW: 263.32 g/mol) .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-10-5-3-2-4-9(10)15-11(16)6-8-7-18-12(13)14-8/h2-5,7H,6H2,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVAHUKCCFIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide typically involves the reaction of 2-aminothiazole with 2-methoxyphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The synthesis of 2-(2-amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide typically involves:

  • Thiazole Ring Formation : Cyclocondensation of α-haloketones with thiourea derivatives (Hantzsch thiazole synthesis) .

  • Acetamide Functionalization : Coupling of 2-aminothiazole-4-acetic acid with substituted anilines using carbodiimide-based reagents (e.g., EDC/HOBt) .

Example Synthesis Pathway :

  • Step 1 : Bromination of 2-methoxyacetophenone to yield α-bromo-2-methoxyacetophenone .

  • Step 2 : Reaction with thiourea in ethanol to form 2-amino-4-(2-methoxyphenyl)thiazole .

  • Step 3 : Acetylation with chloroacetyl chloride, followed by coupling with 2-methoxyaniline to form the target compound .

Reactions at the Thiazole Amino Group

The 2-amino group on the thiazole ring exhibits nucleophilic reactivity:

  • Acetylation : Treatment with acetic anhydride yields N-acetyl derivatives (e.g., 11 in ).

    Conditions : Reflux in ethanol, 4–6 hours.

  • Condensation with Aldehydes : Forms Schiff bases (e.g., 14a–c in ).

    Example : Reaction with 4-methoxybenzaldehyde in DMF produces imine-linked derivatives .

  • Thiourea Formation : Reacts with phenyl isothiocyanate to generate N-phenylthiourea derivatives (e.g., 12 in ).

Table 1 : Representative Reactions at the Thiazole Amino Group

Reaction TypeReagent/ConditionsProductYield (%)Source
AcetylationAcetic anhydride, ethanol, refluxN-acetyl-thiazole derivative85–92
Schiff Base Formation4-Methoxybenzaldehyde, DMF, 80°CImine-functionalized compound70–78
Thiourea SynthesisPhenyl isothiocyanate, RT, 2 hoursN-phenylthiourea derivative88

Modifications at the Acetamide Group

The acetamide’s phenyl ring undergoes electrophilic substitution:

  • Nitration : Introduces nitro groups at the para position using HNO₃/H₂SO₄ .

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amino groups (e.g., intermediate 10 in ).

Key Observation : Methoxy groups direct substituents to specific positions, enhancing regioselectivity .

Cross-Coupling Reactions

The thiazole core participates in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at C-4 or C-5 positions of the thiazole .

    Example : Reaction with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis .

Table 2 : Cross-Coupling Reactions and Outcomes

Coupling TypePartner ReagentCatalyst/BaseProduct ApplicationSource
Suzuki4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃Anticancer agents
Buchwald-Hartwig2-BromopyridinePd₂(dba)₃, XPhosKinase inhibitors

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Thiazolidinone Formation : Reaction with thioglycolic acid yields thiazolidinone derivatives (e.g., 43 in ).

  • Imidazothiazole Synthesis : Condensation with 2-aminobenzothiazole forms imidazo[2,1-b]thiazoles (e.g., 71 in ).

Mechanistic Insight : Cyclization often proceeds via nucleophilic attack or radical intermediates, depending on conditions .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • β3-Adrenergic Receptor Agonists : Substituents on the thiazole amino group (e.g., benzyl, phenyl) enhance receptor affinity .

    Key Finding : N-Phenyl derivatives (e.g., 4g in ) show EC₅₀ = 0.56 µM for β3-AR activation.

  • Anticancer Agents : Introduction of furyl or thenyl groups via alkylation improves cytotoxicity (e.g., 4l , 4m in ).

Stability and Degradation Pathways

  • Hydrolytic Degradation : The acetamide bond is susceptible to hydrolysis under acidic/basic conditions, forming 2-aminothiazole-4-acetic acid.

  • Photodegradation : UV exposure leads to methoxy group demethylation, forming quinone-like byproducts.

Scientific Research Applications

Therapeutic Applications

1. Treatment of Overactive Bladder
Mirabegron is primarily used for treating overactive bladder syndrome (OAB). It works by stimulating β-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor muscle and increased bladder capacity. Clinical trials have demonstrated its efficacy in reducing urinary frequency and urgency without the anticholinergic side effects commonly associated with other medications .

2. Anti-inflammatory Properties
Research indicates that compounds similar to 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide may possess anti-inflammatory properties. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

3. Anticonvulsant Activity
Recent investigations into thiazole-bearing compounds have revealed anticonvulsant properties. For instance, derivatives have been synthesized and tested for their ability to prevent seizures in animal models, indicating a promising avenue for further research in epilepsy treatment .

Clinical Trials

  • Efficacy in OAB Management : A pivotal clinical trial demonstrated that patients treated with Mirabegron experienced a statistically significant reduction in urinary incontinence episodes compared to placebo groups. The trial highlighted a favorable safety profile, with fewer dry mouth incidents than anticholinergic alternatives .
  • Long-term Safety : A long-term study assessed the safety and efficacy of Mirabegron over a period of 12 months. Results indicated sustained efficacy in symptom relief with no new safety concerns emerging over time .

Preclinical Studies

  • Anti-inflammatory Effects : In vitro studies have shown that thiazole derivatives can suppress TNF-alpha release from macrophages, suggesting their potential use in chronic inflammatory conditions such as rheumatoid arthritis .
  • Anticonvulsant Activity Assessment : Various thiazole analogs were evaluated in animal models for their anticonvulsant effects. Compounds showed significant protective effects against chemically induced seizures, warranting further exploration into their mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The compound’s key structural differentiators are the 2-amino-thiazole and 2-methoxyphenyl groups. Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide (333421-22-0) 2-amino-thiazole, 2-methoxyphenyl 263.32 Hypothesized MAO/AChE inhibition
9c () 4-Bromophenyl, triazole, benzodiazole ~450 (estimated) Not explicitly stated; likely enzyme inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (EP3348550A1) Trifluoromethyl, benzothiazole ~356 (estimated) Enhanced lipophilicity, potential CNS activity
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl, thiazole ~218 (estimated) Synthesized via AlCl₃ catalysis
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (328020-65-1) Triazole-thio, allyl, phenyl ~409 (estimated) Antimicrobial, antifungal
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Dichlorophenyl, pyrazole 386.27 Structural studies; hydrogen bonding motifs

Key Structural Influences on Bioactivity

Amino-Thiazole Core: The 2-amino-thiazole group is critical for hydrogen bonding with enzyme active sites, as seen in MAO-B and butyrylcholinesterase (BChE) inhibitors . Derivatives like N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibit MAO-B selectivity (IC₅₀: 0.028 µM) due to similar hydrogen-bonding interactions .

Methoxy Group: The 2-methoxy group enhances solubility and modulates electronic effects.

Triazole and Thioether Modifications :

  • Compounds with triazole-thio groups (e.g., 328020-65-1 ) demonstrate antimicrobial activity, suggesting that sulfur-containing linkages broaden bioactivity .

Biological Activity

2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an amino group, and a methoxy-substituted phenyl group, which contribute to its pharmacological properties. The significance of thiazole derivatives in drug development is well-documented, with various studies highlighting their roles in treating diseases such as cancer and infections.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Acetamide Group : Enhances solubility and bioavailability.
  • Methoxy-substituted Phenyl Group : Potentially increases interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Similar thiazole compounds have shown effectiveness against various bacteria and fungi. For instance, thiazole derivatives have been reported to possess significant antibacterial properties against Gram-positive bacteria and antifungal activity against strains like Candida albicans and Aspergillus niger .

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer properties. Studies suggest that modifications in the thiazole structure can enhance selectivity and potency against cancer cell lines. For example, certain thiazole derivatives have demonstrated cytotoxic effects with IC50 values significantly lower than standard chemotherapy agents like doxorubicin . The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been linked to increased anticancer activity .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that it may interact with specific enzymes or receptors, modulating their activity. Thiazole derivatives often function by inhibiting key cellular pathways or by inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The following table summarizes key findings regarding the relationship between structural features and biological activity:

CompoundStructure FeaturesBiological Activity
1Thiazole ring + Methoxy groupAnticancer (IC50 < 10 µM)
2Substituted phenyl ringAntimicrobial against Gram-positive bacteria
3Acetamide linkageEnhances solubility and bioavailability

Case Studies

Recent studies have focused on the synthesis and evaluation of various thiazole derivatives, including this compound. One notable study explored its potential as a selective β3-adrenergic receptor agonist, indicating its role in metabolic regulation . Another investigation highlighted its cytotoxic effects on human glioblastoma cells, suggesting its application in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 60–80°C) .
  • Step 2 : Acetamide coupling using carbodiimide-based reagents (e.g., DCC or EDC) to link the thiazole moiety to the 2-methoxyphenyl group. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) are critical to avoid side reactions .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
    Yield optimization requires strict control of stoichiometry, pH (for acid/base-sensitive steps), and inert atmospheres to prevent oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 305.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and thiazole C=N absorption (~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystalline form .

Q. What are the key physicochemical properties relevant to its biological activity?

  • LogP : Predicted ~2.1 (via computational tools), indicating moderate lipophilicity for membrane permeability .
  • Solubility : Poor aqueous solubility (requires DMSO or PEG-400 for in vitro assays) .
  • Stability : Degrades under strong acidic/basic conditions; stable in PBS (pH 7.4) for ≤24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across different synthetic batches?

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3). Compare data with literature values in the same solvent .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials or oxidation derivatives) .
  • Dynamic NMR : Assess rotational barriers in amide bonds, which may cause signal splitting at higher temperatures .

Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve plasma half-life .
  • SAR Studies : Modify the methoxy group (e.g., replace with trifluoromethoxy) to balance lipophilicity and metabolic stability .

Q. How can the mechanism of action be elucidated for antimicrobial or anticancer activity?

  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or human topoisomerase II using fluorescence-based kits .
  • Cellular Uptake Studies : Use fluorescently tagged analogs and confocal microscopy to track subcellular localization .
  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

Q. What computational methods are effective for predicting binding affinities to target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., EGFR kinase domain) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .
  • QSAR Models : Develop regression models based on thiazole derivatives’ electronic parameters (HOMO/LUMO, polar surface area) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and positive controls .
  • Metabolic Interference : Test for cytochrome P450-mediated degradation using liver microsomes .
  • Batch Purity : Compare IC50_{50} values against HPLC-validated purity (>98% vs. 95%) .

Methodological Tables

Parameter Typical Value Reference
Synthetic Yield45–60% (after purification)
Melting Point178–182°C
logP (Predicted)2.1 ± 0.3
IC50_{50} (Anticancer)12–25 µM (MCF-7 cells)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.